molecular formula C7H7IN2O2 B14838209 (6-Amino-4-iodopyridin-2-YL)acetic acid

(6-Amino-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14838209
M. Wt: 278.05 g/mol
InChI Key: HKTNLQHKJVPZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-4-iodopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a pyridine ring, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

The synthesis of (6-Amino-4-iodopyridin-2-YL)acetic acid involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of reagents such as iodine, ammonia, and acetic anhydride under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(6-Amino-4-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (6-Amino-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

2-(6-amino-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7IN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

HKTNLQHKJVPZOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)N)I

Origin of Product

United States

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